![molecular formula C25H21NO4 B4939451 N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide, also known as OC-2, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
科学的研究の応用
N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to protect neuronal cells from oxidative stress and inflammation, which are the major causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide involves the inhibition of various molecular targets such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. CDKs are enzymes that regulate the cell cycle by phosphorylating various proteins. Inhibition of CDKs by this compound leads to cell cycle arrest and apoptosis. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP. Inhibition of PDEs by this compound leads to the accumulation of cyclic nucleotides, which results in the activation of various signaling pathways and the inhibition of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, protect neuronal cells from oxidative stress and inflammation, and exhibit anti-inflammatory properties. Furthermore, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide in lab experiments include its high purity, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for the scientific research on N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to determine its pharmacokinetic and pharmacodynamic properties in animal models and humans. Furthermore, the development of this compound analogs with improved solubility and potency could lead to the discovery of new therapeutic agents.
合成法
The synthesis method of N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide involves the reaction of 3-propoxybenzoic acid with 4-(2-oxo-2H-chromen-3-yl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds under mild conditions and yields this compound as a white solid with a high purity.
特性
IUPAC Name |
N-[4-(2-oxochromen-3-yl)phenyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c1-2-14-29-21-8-5-7-19(15-21)24(27)26-20-12-10-17(11-13-20)22-16-18-6-3-4-9-23(18)30-25(22)28/h3-13,15-16H,2,14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJCMAFYRRHQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
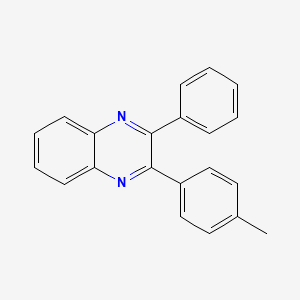
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4-phenylbutyl)acetamide](/img/structure/B4939371.png)
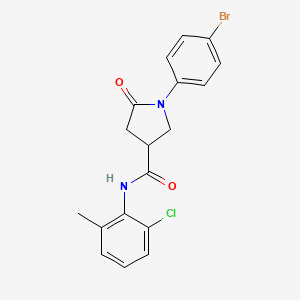
![2-benzyl-1-[(4-bromophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4939395.png)
![N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4939400.png)

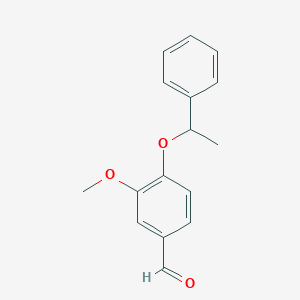
![N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclopropanecarboxamide](/img/structure/B4939420.png)
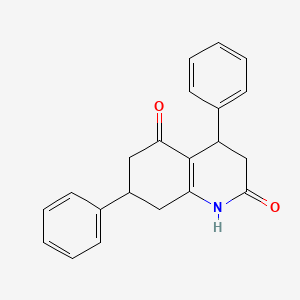
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipiperidine](/img/structure/B4939434.png)
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
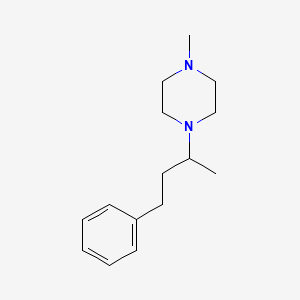
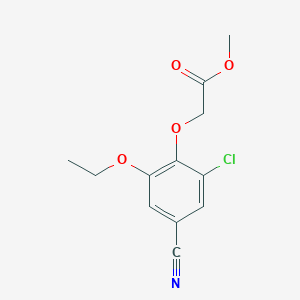
![ethyl 4-(2-chlorobenzyl)-1-[3-(4-morpholinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4939457.png)
